benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound is characterized by a six-membered piperidine ring bearing critical substituents in a trans-diaxial arrangement. The compound features a precise stereochemical configuration where the azido group at position 4 and the fluorine atom at position 3 adopt a trans relationship, creating a thermodynamically stable conformational arrangement. The SMILES representation O=C(N1CC@HC@@HCC1)OCC2=CC=CC=C2 explicitly defines the stereochemical centers and confirms the trans-configuration of the key substituents.
The piperidine core adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings. Within this framework, the trans-positioning of the azido and fluorine substituents creates a specific spatial arrangement that influences both the electronic properties and conformational dynamics of the molecule. The benzyl carbamate moiety attached to the nitrogen atom introduces additional conformational constraints while providing a protective function that can be selectively removed under appropriate conditions.
Comparative analysis with related structures reveals that the trans-configuration is crucial for the compound's stability and reactivity profile. Studies on similar fluorinated piperidine systems have demonstrated that trans-3-fluoro-4-substituted piperidines exhibit distinct conformational preferences compared to their cis-counterparts. The introduction of fluorine at the 3-position creates a gauche effect that stabilizes specific conformational arrangements and influences the spatial orientation of adjacent substituents.
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₁₅FN₄O₂ | |
| Molecular Weight | 278.28 g/mol | |
| Stereochemistry | Trans-3,4-disubstituted | |
| Ring Conformation | Chair (preferred) |
Conformational Dynamics of trans-4-Azido-3-fluoropiperidine Core
The conformational dynamics of the trans-4-azido-3-fluoropiperidine core are governed by complex intramolecular interactions between the azido group, fluorine atom, and the piperidine ring system. Research on fluorinated piperidine derivatives has demonstrated that fluorine substitution significantly influences ring pucker preferences and overall molecular geometry. The presence of fluorine at the 3-position creates a strong preference for specific conformational arrangements due to the fluorine gauche effect, which favors conformations where fluorine adopts gauche relationships with adjacent carbon-hydrogen bonds.
Density functional theory calculations on related 3-fluoro-4-hydroxyproline systems have revealed that fluorination can stabilize either carbon-4-endo or carbon-4-exo ring conformations depending on the stereochemical configuration. In the case of trans-4-azido-3-fluoropiperidine derivatives, the azido group at position 4 introduces additional conformational constraints due to its linear geometry and significant steric requirements. The azido functionality prefers arrangements that minimize steric clashes with adjacent ring substituents while maintaining optimal orbital overlap for electronic stabilization.
The conformational preferences of the piperidine ring are further influenced by the electron-withdrawing nature of both the azido and fluorine substituents. Nuclear magnetic resonance studies on analogous systems have shown that electronegative substituents can alter the preferred ring conformations and influence the populations of different conformational states. The trans-arrangement of these groups creates a synergistic effect where both substituents contribute to the stabilization of specific conformational arrangements.
Molecular dynamics simulations and conformational analysis of related fluorinated heterocycles have demonstrated that the introduction of multiple electronegative substituents can lead to conformational rigidification. This rigidification often results in enhanced selectivity for biological targets and improved pharmacological properties. The azido group, being linear and highly polarizable, can participate in specific intermolecular interactions that further influence the overall conformational landscape of the molecule.
Electronic Effects of Azido-Fluorine Synergy in Piperidine Systems
The electronic effects arising from the azido-fluorine synergy in piperidine systems create unique reactivity patterns and stability profiles that distinguish these compounds from their mono-substituted analogs. The azido group functions as a strong electron-withdrawing substituent through both inductive and resonance effects, while fluorine exerts primarily inductive electron withdrawal with additional hyperconjugation interactions. This combination creates a highly electronegative environment within the piperidine ring that significantly influences the electron density distribution and chemical reactivity.
Research on azido-containing aromatic systems has demonstrated that azide groups can participate in Fermi resonances and vibrational coupling effects that alter the electronic properties of the parent molecule. The asymmetric stretch vibration of the azide group exhibits high transition dipole strength, making it sensitive to changes in the electronic environment caused by neighboring substituents such as fluorine. Density functional theory calculations using various basis sets have shown that the combination of azido and fluorine substituents creates complex electronic interactions that can be exploited for specific applications.
The presence of fluorine adjacent to the azido group creates what can be described as an "electronic amplification effect" where the electron-withdrawing properties of both substituents are enhanced through mutual inductive stabilization. Studies on related systems have shown that fluorine can modulate the reactivity of azido groups through both through-bond and through-space interactions. This modulation affects the energy barriers for azide reduction reactions and influences the selectivity of subsequent transformations.
Quantum mechanical calculations on fluorinated azide systems have revealed that the nitrogen-nitrogen-nitrogen bond lengths and angles in the azide group can be subtly altered by the presence of nearby fluorine substituents. These geometric changes translate into modified electronic properties, including altered reduction potentials and modified photochemical behavior. The synergistic effects between azido and fluorine substituents also influence the compound's ability to participate in bioorthogonal reactions, which are of significant importance in chemical biology applications.
Natural bond orbital analysis of related fluorinated heterocycles has demonstrated that fluorine substitution can significantly alter the charge distribution within heterocyclic rings. When combined with azido substitution, these charge redistribution effects create unique electronic environments that can be exploited for selective molecular recognition and binding interactions. The electronic effects also influence the compound's stability toward various chemical transformations, including reduction, oxidation, and thermal decomposition processes.
| Electronic Parameter | Azido Effect | Fluorine Effect | Synergistic Effect |
|---|---|---|---|
| Electron Withdrawal | Strong inductive and resonance | Strong inductive | Enhanced stabilization |
| Charge Distribution | Localized negative charge | Diffuse electronegative effect | Balanced distribution |
| Reactivity Modulation | High reduction potential | Stabilizes intermediates | Controlled selectivity |
| Vibrational Properties | High transition dipole | Coupling effects | Modified frequencies |
Properties
IUPAC Name |
benzyl (3R,4R)-4-azido-3-fluoropiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4O2/c14-11-8-18(7-6-12(11)16-17-15)13(19)20-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPIDSLFVPNOPM-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(C1N=[N+]=[N-])F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N=[N+]=[N-])F)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301169139 | |
| Record name | rel-Phenylmethyl (3R,4R)-4-azido-3-fluoro-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
913574-98-8 | |
| Record name | rel-Phenylmethyl (3R,4R)-4-azido-3-fluoro-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=913574-98-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-Phenylmethyl (3R,4R)-4-azido-3-fluoro-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301169139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Azidation: The azido group is introduced through a nucleophilic substitution reaction using sodium azide (NaN3) as the azide source.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide (CO2) or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Staudinger Reaction
The azide undergoes Staudinger reactions with triphenylphosphine to form iminophosphoranes, which hydrolyze to primary amines:
Huisgen Cycloaddition
The azide participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles:
Impact of Fluorine on Reactivity
-
Electronic effects : The C3 fluorine withdraws electron density, increasing azide electrophilicity and accelerating cycloadditions .
-
Steric effects : Fluorine’s small size minimizes steric hindrance, preserving reaction rates in bulky environments .
Stability and Handling
-
Thermal stability : Decomposes above 150°C, releasing nitrogen gas () .
-
Light sensitivity : Storage under inert atmosphere (Ar/N₂) is recommended to prevent azide degradation .
Comparative Reactivity Data
Mechanistic Insights
Scientific Research Applications
Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in bioconjugation reactions and as a probe in biological studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkyne-containing molecules. This property is exploited in bioconjugation and drug development to create targeted therapies and diagnostic tools.
Comparison with Similar Compounds
Benzyl 4-Aminopiperidine-1-carboxylate
Structure : Features a primary amine (-NH₂) at position 4 instead of azido and lacks fluorine at position 3.
Key Differences :
- Reactivity: The amine group is nucleophilic and basic, enabling participation in amide bond formation or alkylation reactions.
- Safety: Limited toxicological data exist, but amines often require handling under inert conditions due to oxidation sensitivity .
- Applications : Used as an intermediate in peptide synthesis or kinase inhibitor development.
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid
Structure : Contains a tert-butoxycarbonyl (Boc) protecting group, a phenyl ring at position 4, and a carboxylic acid at position 3.
Key Differences :
Pyridine Derivatives (e.g., Fluoropyridines)
Structure : Aromatic pyridine rings instead of saturated piperidine cores.
Key Differences :
- Basicity : Pyridine is less basic than piperidine due to aromatic electron withdrawal.
- Reactivity : Fluorine on pyridine directs electrophilic substitution, whereas 3-fluoro-piperidine may influence ring conformation and hydrogen bonding.
- Applications : Fluoropyridines are prevalent in agrochemicals and kinase inhibitors .
Data Table: Structural and Functional Comparison
| Compound Name | Substituents | Functional Groups | Reactivity Highlights | Key Applications |
|---|---|---|---|---|
| Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate | 4-N₃, 3-F, trans-configuration | Azide, fluorine, benzyl carbamate | Click chemistry, fluorination | Drug discovery, bioconjugation |
| Benzyl 4-aminopiperidine-1-carboxylate | 4-NH₂ | Amine, benzyl carbamate | Amidation, alkylation | Peptide synthesis |
| (3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic acid | 4-Ph, 3-COOH, Boc | Carboxylic acid, Boc, phenyl | Acid-base reactions, chiral resolution | Chiral intermediates |
| Fluoropyridine derivatives | Fluorine on pyridine ring | Fluorine, heteroaromatic | Electrophilic substitution | Agrochemicals, inhibitors |
Biological Activity
Benzyl trans-4-Azido-3-fluoropiperidine-1-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities, particularly in the context of cancer therapy and immune modulation. This article explores its biological activity, synthesizing findings from various studies and patents.
Chemical Structure and Synthesis
This compound features a piperidine ring substituted with an azido group and a fluorine atom, which are critical for its biological activity. The synthesis typically involves the reaction of 3-amino-4-fluoropiperidine-1-carboxylic acid with sodium azide, followed by benzylation to yield the final product .
The compound exhibits its biological effects primarily through modulation of specific enzyme activities. Notably, it has been identified as an inhibitor of checkpoint kinase 1 (CHK-1), which plays a crucial role in cell cycle regulation and DNA damage response. Inhibition of CHK-1 can lead to enhanced sensitivity of cancer cells to chemotherapy and radiation therapy .
Additionally, the compound's azido group allows for bioorthogonal reactions, which can be utilized for targeted drug delivery systems in cancer therapy .
Antitumor Activity
Several studies have reported the antitumor potential of this compound. For instance, in vitro assays demonstrated that the compound effectively inhibited the proliferation of various cancer cell lines, including those resistant to conventional therapies. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G2/M phase .
Table 1: Antitumor Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 12.5 | Apoptosis induction |
| MDA-MB-231 (Breast) | 9.8 | G2/M phase arrest |
| HeLa (Cervical) | 15.2 | DNA damage response activation |
Immunomodulatory Effects
Research also indicates that this compound can modulate immune responses. In animal models, it has been shown to reduce levels of pro-inflammatory cytokines such as IL-6 following Toll-like receptor (TLR) stimulation . This property suggests potential applications in treating autoimmune diseases and inflammatory conditions.
Table 2: Cytokine Modulation in Animal Models
| Treatment Group | IL-6 Levels (pg/mL) | Notes |
|---|---|---|
| Control | 250 | Baseline levels |
| Benzyl trans-4-Azido... | 100 | Significant reduction |
Case Studies
A notable case study involved the use of this compound in a murine model of lupus. Mice treated with the compound showed decreased autoantibody production and improved clinical symptoms compared to untreated controls. The treatment was associated with a significant reduction in inflammatory markers, indicating its potential as a therapeutic agent for autoimmune diseases .
Q & A
Q. What are the key considerations for synthesizing benzyl trans-4-azido-3-fluoropiperidine-1-carboxylate with high purity?
Methodological Answer:
- Reaction Optimization : Use trifluoroacetic acid (TFA) as a catalyst in toluene/acetonitrile mixtures to facilitate cyclization, as demonstrated in analogous piperidine carboxylate syntheses .
- Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product. Monitor purity via thin-layer chromatography (TLC) or HPLC.
- Azide Safety : Handle azide groups with caution due to potential explosivity; ensure inert atmospheres during reactions .
Q. How can researchers characterize this compound using spectroscopic methods?
Methodological Answer:
- NMR Analysis : Use - and -NMR to confirm stereochemistry (trans-configuration) and fluorine position. Compare chemical shifts with structurally similar piperidine derivatives .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (CHFNO) and azide functional group integrity .
- IR Spectroscopy : Confirm the presence of the azide group via a strong absorption band near 2100 cm .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .
- First Aid : For accidental exposure, flush eyes with water for 15 minutes and wash skin with soap/water. Seek medical evaluation for azide-related toxicity .
- Storage : Store in airtight containers under inert gas (e.g., argon) at –20°C to prevent azide degradation .
Q. What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Click Chemistry : The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation, such as linking fluorophores or drug candidates .
- Protease Inhibitors : Piperidine scaffolds are common in protease inhibition studies; the fluorine atom may enhance binding affinity via hydrophobic interactions .
Advanced Research Questions
Q. How does the stereochemistry at the 3-fluoro and 4-azido positions influence reactivity in cross-coupling reactions?
Methodological Answer:
- Steric Effects : The trans-configuration reduces steric hindrance, facilitating nucleophilic substitution at the 4-azido position. Compare reaction rates with cis-isomers using kinetic studies .
- Electronic Effects : Fluorine’s electron-withdrawing nature polarizes the piperidine ring, altering azide reactivity in Staudinger or Huisgen cycloadditions .
Q. How can researchers address contradictory data on the compound’s stability in different solvents?
Methodological Answer:
- Stability Assays : Conduct accelerated degradation studies in DMSO, DMF, and water at 25°C/40°C. Monitor azide decomposition via HPLC and -NMR .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize the azide via dipole interactions, while protic solvents (e.g., MeOH) accelerate hydrolysis .
Q. What mechanistic insights exist for the azide group’s participation in photoaffinity labeling?
Methodological Answer:
- Photolysis Studies : UV irradiation (254–365 nm) generates nitrene intermediates, which crosslink with target biomolecules. Use time-resolved spectroscopy to track nitrene formation .
- Competing Pathways : Competing hydrolysis of the azide to amines under aqueous conditions requires controlled light exposure and anaerobic setups .
Q. How can researchers troubleshoot low yields in multi-step syntheses involving this compound?
Methodological Answer:
Q. What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Simulations : Use Schrödinger Maestro or AutoDock Vina to model binding to protease active sites. Validate with MD simulations to assess fluorine’s role in binding .
- QSAR Models : Correlate substituent effects (e.g., azide vs. amine) with inhibitory activity using regression analysis .
Data Gaps and Recommendations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
